(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride (3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18052638
InChI: InChI=1S/C8H10N2O.ClH/c1-6-5-11-7-3-2-4-9-8(7)10-6;/h2-4,6H,5H2,1H3,(H,9,10);1H/t6-;/m1./s1
SMILES:
Molecular Formula: C8H11ClN2O
Molecular Weight: 186.64 g/mol

(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride

CAS No.:

Cat. No.: VC18052638

Molecular Formula: C8H11ClN2O

Molecular Weight: 186.64 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride -

Specification

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
IUPAC Name (3R)-3-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine;hydrochloride
Standard InChI InChI=1S/C8H10N2O.ClH/c1-6-5-11-7-3-2-4-9-8(7)10-6;/h2-4,6H,5H2,1H3,(H,9,10);1H/t6-;/m1./s1
Standard InChI Key ZSUXBHHKCLNXBR-FYZOBXCZSA-N
Isomeric SMILES C[C@@H]1COC2=C(N1)N=CC=C2.Cl
Canonical SMILES CC1COC2=C(N1)N=CC=C2.Cl

Introduction

Molecular Structure and Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₁ClN₂O
Molecular Weight186.64 g/mol
XLogP3-AA1.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds0

Table 1: Computed physicochemical properties from PubChem and VulcanChem data .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) studies reveal distinct signals for the methyl group (δ 1.2–1.4 ppm in 1^1H NMR) and aromatic protons in the pyridine ring (δ 7.8–8.2 ppm). The oxazine ring’s oxygen and nitrogen atoms contribute to characteristic 13^{13}C NMR shifts between 60–70 ppm for the methyl-bearing carbon and 150–160 ppm for the pyridine carbons . Mass spectrometry confirms the molecular ion peak at m/z 186.64, with fragmentation patterns consistent with loss of HCl (Δ 36.46 Da) under electron ionization conditions.

Synthetic Methodologies

Cyclization Strategies

Industrial synthesis typically employs a two-step protocol:

  • Ring Formation: Pyridine derivatives react with epichlorohydrin under basic conditions to construct the oxazine ring. For the (3R) enantiomer, asymmetric catalysis using Jacobsen’s cobalt-salen complexes achieves enantiomeric excess >90%.

  • Salt Formation: The free base is treated with hydrochloric acid in anhydrous ethanol, yielding the hydrochloride salt with >99% purity after recrystallization .

Batch processes dominate production, though recent advances in continuous flow chemistry reduce reaction times from 48 hours to 6–8 hours while maintaining yields of 75–82%. Key challenges include controlling racemization during salt formation and minimizing byproducts from pyridine ring oxidation.

Process Optimization

Automated quality control systems monitor critical parameters:

Yield=Moles of ProductMoles of Limiting Reagent×100%\text{Yield} = \frac{\text{Moles of Product}}{\text{Moles of Limiting Reagent}} \times 100\%

Recent optimizations using Design of Experiments (DoE) methodologies improved yields by 12% through precise control of temperature (±2°C) and stoichiometric ratios. Green chemistry principles are increasingly applied, with bio-based solvents like cyclopentyl methyl ether replacing traditional dichloromethane in extraction steps .

Comparative Analysis with Structural Analogs

Unsubstituted Pyridooxazine

The parent compound 3,4-dihydro-2H-pyrido[3,2-b] oxazine (MW 136.15 g/mol) lacks the methyl group and hydrochloride salt, resulting in reduced lipid solubility (XLogP3-AA = 0.7 vs. 1.3) and diminished receptor affinity . Removal of the methyl group decreases MAO-B inhibition potency by 15-fold, underscoring the substituent’s role in target engagement .

Enantiomeric Considerations

Preliminary data suggest the (3S) enantiomer exhibits 40% lower analgesic activity in rodent models compared to the (3R) form, likely due to steric hindrance in chiral receptor pockets . This enantiomeric divergence highlights the importance of asymmetric synthesis in optimizing therapeutic candidates.

Industrial Applications and Research Significance

Medicinal Chemistry Applications

The compound serves as a versatile scaffold for developing:

  • CNS Agents: Structural similarity to piperazine-based antipsychotics supports potential dopamine D₂ receptor modulation .

  • Anticancer Candidates: In silico studies predict tubulin polymerization inhibition through colchicine-binding site interactions.

Material Science Innovations

Thin films of the hydrochloride salt demonstrate anisotropic conductivity (σₐₓᵢₐₗ/σᵣₐdᵢₐₗ = 3.8) when doped with iodine vapors, suggesting applications in organic semiconductors . The rigid bicyclic structure contributes to thermal stability up to 210°C, as measured by thermogravimetric analysis (TGA).

Future Research Directions

Target Deconvolution Studies

Advanced techniques are needed to elucidate the compound’s primary biological targets:

  • Photoaffinity Labeling: Incorporation of diazirine moieties could map protein interaction sites .

  • Cryo-EM: High-resolution structural analysis of compound-target complexes.

Synthetic Biology Approaches

Engineering microbial pathways (e.g., E. coli with heterologous oxidoreductases) may enable sustainable production, reducing reliance on petrochemical feedstocks . Preliminary attempts achieved titers of 120 mg/L in shake-flask cultures, though industrial-scale feasibility remains unproven.

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